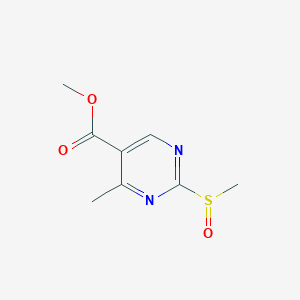

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate

Description

This compound serves as a critical intermediate in organic synthesis, particularly in chemoselective nucleophilic displacement reactions. Its synthesis involves the oxidation of the corresponding methylthio precursor (e.g., methyl 4-chloro-6-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding a sulfinyl derivative with a melting point of 98–100°C . The sulfinyl group’s unique reactivity enables selective substitution with amines, making it valuable for synthesizing bioactive 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids .

Properties

IUPAC Name |

methyl 4-methyl-2-methylsulfinylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-5-6(7(11)13-2)4-9-8(10-5)14(3)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTIMMYQBQULHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the methylsulfinyl group and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

Reduction: The compound can be reduced to remove the sulfinyl group.

Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group typically results in the formation of a sulfone derivative, while substitution reactions can yield a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinecarboxylates

The reactivity and applications of pyrimidinecarboxylates depend on substituents at positions 2, 4, and 3. Below is a comparative analysis:

Reactivity and Chemoselectivity

The methylsulfinyl (SOMe) group in the target compound exhibits superior chemoselectivity compared to sulfonyl (SO₂Me) or thioether (SMe) derivatives. For example:

- Displacement Reactions : The SOMe group in this compound undergoes efficient substitution with amines at 0°C, leaving the chlorine atom at position 4 intact . In contrast, sulfonyl derivatives (e.g., compound 10 in ) require stronger nucleophiles or elevated temperatures for displacement .

- Oxidation State : Sulfinyl (S⁺–O⁻) groups are more electrophilic than thioethers (S⁰) but less oxidized than sulfonyl (S⁴⁺), balancing reactivity and stability. This property is exploited in stepwise synthetic protocols .

Structural and Crystallographic Insights

- Hydrogen Bonding : In Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, intramolecular C–H∙∙∙O bonds stabilize distorted conformations, with dihedral angles between pyrimidine and aryl rings ranging from 26.21° to 41.72° . Similar analyses for the target compound are lacking but predicted to differ due to the smaller sulfinyl group.

- Melting Points : The sulfinyl derivative (98–100°C) has a lower melting point than its sulfonyl analog (116–119°C), likely due to reduced molecular symmetry and weaker dipole-dipole interactions .

Biological Activity

Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a unique methylsulfinyl group, which distinguishes it from other pyrimidine derivatives. This structural characteristic is believed to contribute to its biological activity by influencing its interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It is hypothesized to modulate the activity of these molecular targets through binding, leading to various biological effects such as inhibition of cell proliferation and modulation of immune responses. The exact pathways remain an area of ongoing research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted its ability to downregulate specific signaling pathways associated with cancer cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity | Effect | Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of kinase activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.

- Cancer Cell Studies : In a series of experiments involving cancer cell lines, the compound was shown to induce cell cycle arrest and apoptosis. The activation of caspase pathways was noted, indicating that the compound may trigger programmed cell death in malignancies.

- Enzyme Interaction : Research has indicated that this compound can act as an inhibitor for specific kinases involved in cancer progression. This property positions it as a candidate for further development in targeted cancer therapies.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate, and how is the sulfinyl group stabilized during synthesis?

- Methodological Answer : The sulfinyl group is sensitive to over-oxidation and requires controlled conditions. A two-step approach is common:

Synthesis of the sulfanyl precursor : Start with Methyl 4-methyl-2-(methylthio)-5-pyrimidinecarboxylate (similar to methods in ), using nucleophilic substitution or condensation reactions.

Controlled oxidation : Use mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to convert the thioether (-SMe) to sulfoxide (-SOMe) without progressing to sulfone (-SO₂Me) .

Stability is maintained by avoiding excess oxidant and using low temperatures. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by NMR (¹H and ¹³C) to detect sulfinyl-specific deshielding .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the sulfinyl group’s adjacent pyrimidine protons (downfield shifts due to electron-withdrawing effects) and methyl ester resonances (δ ~3.8–4.0 ppm for COOCH₃) .

- IR Spectroscopy : Confirm sulfinyl S=O stretching at ~1030–1070 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns, particularly loss of SOCH₃ or COOCH₃ groups .

- Elemental Analysis : Ensure C, H, N, and S percentages match theoretical values (±0.3%) .

Q. How can researchers troubleshoot low yields in the final oxidation step to sulfinyl?

- Methodological Answer : Common issues include:

- Over-oxidation : Reduce oxidant equivalents (e.g., 1.1 eq mCPBA) and monitor reaction time (≤2 hours).

- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Byproduct formation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before oxidation.

Yields improve with slow addition of oxidant and post-reaction quenching with Na₂S₂O₃ to neutralize excess mCPBA .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the sulfinyl group’s geometry (S=O bond ~1.45–1.49 Å) and pyrimidine ring planarity.

- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered sulfinyl oxygen positions .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight anisotropic displacement parameters, confirming the sulfinyl group’s orientation .

Example: In analogous sulfinyl-pyrimidines, the sulfinyl oxygen adopts a pseudoaxial position to minimize steric clashes with the methyl ester .

Q. What computational methods predict the sulfinyl group’s electronic effects on pyrimidine ring reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The sulfinyl group lowers the LUMO energy, enhancing electrophilic attack at the pyrimidine C4 position .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions, such as sulfinyl oxygen’s lone pairs delocalizing into the pyrimidine ring (stabilization energy ~10–15 kcal/mol) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic hotspots (e.g., pyrimidine N1) for regioselective functionalization .

Q. How do researchers reconcile discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms. For example, sulfinyl groups can induce conformational polymorphism .

- Solvent-Dependent NMR : Record ¹H NMR in deuterated DMSO and CDCl₃ to assess solvent-induced shifts, particularly for labile protons near the sulfinyl group.

- Interlaboratory Calibration : Cross-validate melting points using certified reference standards and controlled heating rates (1–2°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.